2-(Trifluoromethoxy)naphthalene-3-carboxylic acid
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Overview
Description
2-(Trifluoromethoxy)naphthalene-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which also bears a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of naphthalene-3-carboxylic acid using trifluoromethylating agents under specific reaction conditions . The reaction often requires the presence of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)naphthalene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)naphthalene-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)naphthalene-3-carboxylic acid
- 2-(Methoxy)naphthalene-3-carboxylic acid
- 2-(Trifluoromethoxy)benzoic acid
Comparison: Compared to similar compounds, 2-(Trifluoromethoxy)naphthalene-3-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity in certain reactions. Additionally, the trifluoromethoxy group can significantly influence the compound’s biological activity, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C12H7F3O3 |
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Molecular Weight |
256.18 g/mol |
IUPAC Name |
3-(trifluoromethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-10-6-8-4-2-1-3-7(8)5-9(10)11(16)17/h1-6H,(H,16,17) |
InChI Key |
PEACXTPKBYNLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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